molecular formula C11H22N2O2 B13657254 (R)-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate

Cat. No.: B13657254
M. Wt: 214.30 g/mol
InChI Key: WYPHJLKRZSTDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate is a chiral carbamate-protected amine, widely utilized as a key intermediate in organic synthesis, particularly in pharmaceutical development. Its structure comprises a pyrrolidine ring substituted with an ethyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. The Boc group enhances stability during synthetic processes, while the ethyl substituent influences steric and electronic properties, impacting reactivity and selectivity in downstream reactions .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-(1-ethylpyrrolidin-3-yl)carbamate

InChI

InChI=1S/C11H22N2O2/c1-5-13-7-6-9(8-13)12-10(14)15-11(2,3)4/h9H,5-8H2,1-4H3,(H,12,14)

InChI Key

WYPHJLKRZSTDMH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate typically involves the reaction of ®-1-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are performed at room temperature .

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nootropic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects :

    • Ethyl vs. Aromatic Groups : The ethyl group in the parent compound provides minimal steric hindrance compared to bulkier aromatic substituents (e.g., 4-bromobenzyl in ), making it more suitable for reactions requiring accessibility to the pyrrolidine nitrogen.
    • Electron-Withdrawing Groups : Compounds with trifluoromethyl () or nitro groups () exhibit increased electrophilicity, enhancing reactivity in nucleophilic substitutions or catalytic hydrogenation.
    • Halogenated Derivatives : The bromine atom in facilitates Suzuki-Miyaura cross-coupling, a feature absent in the ethyl analog.
  • Molecular Weight and Solubility :

    • Higher molecular weights in brominated (367.28 g/mol, ) and pyrimidine-containing analogs (332.32 g/mol, ) reduce aqueous solubility compared to the parent compound (214.31 g/mol).
    • Lipophilic groups like pivaloyl () further decrease solubility, favoring organic-phase reactions.
  • Synthetic Utility :

    • The Boc group in all compounds enables deprotection under mild acidic conditions (e.g., HCl/dioxane), as demonstrated in the synthesis of racemic analogs via NaBH4 reduction ().
    • Methoxybenzyl derivatives () may serve as intermediates for dopamine receptor ligands due to structural resemblance to bioactive molecules.

Biological Activity

(R)-tert-Butyl (1-ethylpyrrolidin-3-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group, a pyrrolidine ring, and a carbamate functional group. The specific stereochemistry at the pyrrolidine nitrogen plays a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolidin-3-ylcarbamates exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study indicated that certain synthesized compounds had satisfactory antibacterial activity when tested using the disc diffusion method against organisms such as Staphylococcus aureus and Escherichia coli .

Compound NameBacterial Strain TestedActivity Level
This compoundStaphylococcus aureusHigh
This compoundEscherichia coliModerate

Neuropharmacological Effects

This compound has also been evaluated for its neuropharmacological effects. In vitro studies suggest that compounds with similar structures can modulate glutamate transporters, potentially providing neuroprotective effects. This modulation is crucial for maintaining synaptic plasticity and preventing excitotoxicity in neurological disorders .

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzymatic Activity : Compounds related to this structure have been shown to inhibit specific enzymes linked to bacterial resistance mechanisms.
  • Modulation of Neurotransmitter Systems : By acting on glutamate transporters, these compounds may enhance neuronal survival and function.

Case Studies

A notable case study involved the synthesis and evaluation of several pyrrolidine derivatives, including this compound, where researchers found promising results in both antimicrobial and neuroprotective assays. The findings indicated that structural modifications could significantly enhance biological activity, leading to the identification of lead compounds for further development .

Q & A

What synthetic strategies are effective for introducing the tert-butyl carbamate group in stereochemically complex pyrrolidine derivatives?

Level: Basic
Methodological Answer:
The tert-butyl carbamate (Boc) group is typically introduced via nucleophilic substitution or carbamate coupling. For example, in pyrrolidine systems, the Boc group can be installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane). Evidence from multi-step syntheses (e.g., tert-butyl carbamate derivatives in EP patents) highlights the use of Boc protection to stabilize amines during subsequent reactions, such as alkylation or cyclization . For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed, as seen in the synthesis of (R)-configured carbamates .

How can researchers confirm enantiomeric purity in (R)-tert-butyl carbamate derivatives?

Level: Advanced
Methodological Answer:
Enantiomeric purity is best confirmed via chiral HPLC or NMR analysis with chiral shift reagents. For instance, in a study synthesizing tert-butyl carbamates with defined stereochemistry, 1^1H NMR of diastereomeric intermediates (e.g., tert-butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate) revealed distinct splitting patterns for enantiomers . X-ray crystallography (using SHELX software) provides definitive stereochemical assignment, as demonstrated in carbamate crystal structure analyses .

What safety protocols are critical when handling tert-butyl carbamates in laboratory settings?

Level: Basic
Methodological Answer:
While specific hazards for (R)-tert-butyl (1-ethylpyrrolidin-3-yl)carbamate are not fully documented, analogous carbamates require:

  • PPE: Lab coats, nitrile gloves, and safety goggles.
  • Respiratory protection: Use P95/P1 filters for low exposure or ABEK-P2 respirators for higher concentrations .
  • First aid: Immediate rinsing with water for skin/eye contact and medical consultation if inhaled .

How should researchers address contradictions in reported physical properties (e.g., solubility, stability) of tert-butyl carbamates?

Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities or polymorphic forms. To resolve these:

Reproduce synthesis: Follow documented procedures (e.g., EP patent Step 6-8 for tert-butyl carbamate intermediates) to ensure consistency .

Characterize rigorously: Use DSC (differential scanning calorimetry) to identify polymorphs and Karl Fischer titration to quantify hygroscopicity.

Validate stability: Conduct accelerated degradation studies under varying pH/temperature and monitor via HPLC .

What crystallographic techniques are optimal for resolving tert-butyl carbamate structures?

Level: Advanced
Methodological Answer:
High-resolution X-ray diffraction with SHELXL refinement is widely used. For example, SHELX programs enable precise determination of bond angles and torsional strains in carbamate crystals, particularly for stereochemical validation. Twinning or low-resolution data may require iterative refinement using SHELXE or alternative software like OLEX2 .

How can reaction yields be optimized during Boc deprotection in sensitive pyrrolidine derivatives?

Level: Basic
Methodological Answer:
Boc deprotection typically uses HCl/dioxane or TFA. For acid-sensitive substrates:

  • Mild conditions: Use catalytic ZnBr₂ in dichloromethane at 0°C.
  • Quenching: Neutralize with aqueous NaHCO₃ immediately post-deprotection to prevent side reactions.
    Evidence from tert-butyl carbamate syntheses in EP patents shows >90% yield when deprotection is performed under inert atmospheres .

What analytical methods best distinguish tert-butyl carbamate regioisomers?

Level: Advanced
Methodological Answer:
Regioisomers can be differentiated via:

  • 2D NMR: NOESY or HSQC to correlate proton environments.
  • Mass spectrometry: High-res ESI-MS to confirm molecular ion fragmentation patterns.
  • IR spectroscopy: Carbamate carbonyl stretches (~1680–1720 cm⁻¹) vary slightly with substitution .

How do steric effects influence reactivity in tert-butyl carbamate-functionalized pyrrolidines?

Level: Advanced
Methodological Answer:
The bulky tert-butyl group can hinder nucleophilic attack at the carbamate carbonyl. Computational modeling (e.g., DFT) predicts steric hindrance in transition states, while experimental kinetic studies (e.g., monitoring reaction rates with/without substituents) quantify these effects. For example, tert-butyl carbamates exhibit slower hydrolysis rates compared to methyl analogs due to steric shielding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.